![molecular formula C12H13N3O B2496900 2-氨基-6H,7H,8H,9H,11H-吡啶并[2,1-b]喹唑啉-11-酮 CAS No. 70934-09-7](/img/structure/B2496900.png)
2-氨基-6H,7H,8H,9H,11H-吡啶并[2,1-b]喹唑啉-11-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of cancer. Its structure consists of a pyridoquinazoline core, which is a fused ring system combining pyridine and quinazoline moieties.
科学研究应用
2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit DNA gyrase, an enzyme crucial for DNA replication in cancer cells.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用机制
Target of Action
The primary target of 2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one is DNA gyrase , an enzyme that is essential for DNA replication . DNA gyrase is responsible for introducing negative supercoils into DNA, which helps to alleviate the tension created during DNA replication.
Mode of Action
2-Amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one interacts with DNA gyrase in a manner similar to quinolones . It binds to the mackinazolinone site on DNA gyrase, causing a conformational change that prevents the enzyme from functioning as an ATPase . This inhibits the enzyme’s ability to introduce negative supercoils into DNA, thereby disrupting DNA replication.
Pharmacokinetics
The compound’s molecular weight (21525 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed
Result of Action
The result of 2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one’s action is the inhibition of DNA replication, leading to cell death . This makes the compound a potential candidate for the treatment of diseases characterized by rapid cell division, such as cancer .
Action Environment
The action of 2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one can be influenced by various environmental factors. For instance, the compound has been shown to react with surfaces and solvents , which could potentially affect its stability and efficacy
生化分析
Biochemical Properties
The theoretical calculations have shown that 2-Amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one interacts with sulfoxide groups . It has been shown to bind to the mackinazolinone site on DNA gyrase in a manner similar to quinolones . This binding creates a conformation change that prevents the enzyme from functioning as an ATPase .
Cellular Effects
The experimental studies have shown that 2-Amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one reacts with surfaces and solvents . The binding of this compound to DNA gyrase affects the enzyme’s function, which could have downstream effects on various cellular processes .
Molecular Mechanism
The molecular mechanism of action of 2-Amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one involves binding to the mackinazolinone site on DNA gyrase . This binding is similar to that of quinolones and results in a conformational change that inhibits the enzyme’s ATPase activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzonitrile with 2-chloronicotinic acid under basic conditions. The reaction proceeds through nucleophilic substitution followed by intramolecular cyclization to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the cyclization process is also common in industrial synthesis.
化学反应分析
Types of Reactions
2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinazoline derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated products.
相似化合物的比较
Similar Compounds
Quinolones: Share a similar mechanism of action by targeting DNA gyrase.
Pyridoquinazolines: Compounds with similar core structures but different substituents.
Uniqueness
2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one is unique due to its specific binding affinity for the mackinazolinone site on DNA gyrase, which distinguishes it from other quinolones and pyridoquinazolines. This unique binding property enhances its potential as a targeted anticancer agent .
属性
IUPAC Name |
2-amino-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c13-8-4-5-10-9(7-8)12(16)15-6-2-1-3-11(15)14-10/h4-5,7H,1-3,6,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQSVFKRMXLMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC3=C(C2=O)C=C(C=C3)N)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
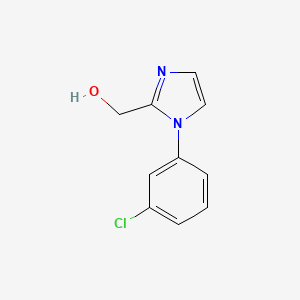
![4-chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B2496820.png)
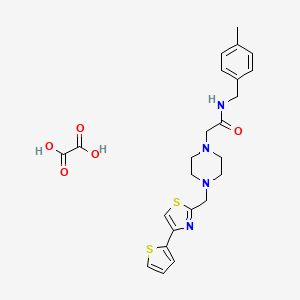
![3-(2-methoxyphenyl)-1-[(oxan-4-yl)(pyridin-3-yl)methyl]urea](/img/structure/B2496822.png)
![9-(4-ethylphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![N-(4-acetylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2496828.png)
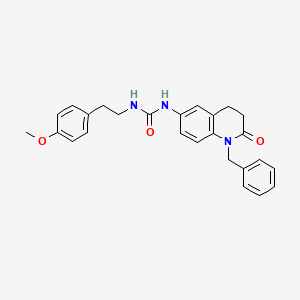
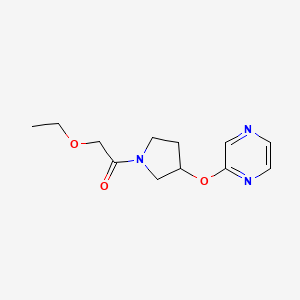
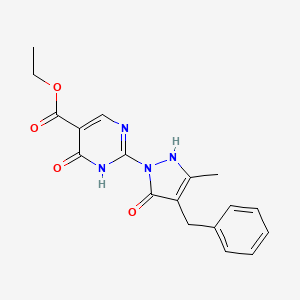

![ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate](/img/structure/B2496834.png)
![4-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}morpholine](/img/structure/B2496838.png)
![N-(1-cyanocycloheptyl)-2-[(2,6-dimethylphenyl)amino]acetamide](/img/structure/B2496839.png)
![2-(4-Bromophenyl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2496840.png)
